3-({[6,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOIC ACID
Overview
Description
3-({[6,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOIC ACID is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[6,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOIC ACID typically involves multi-step organic reactions. The initial steps often include the formation of the quinoline and pyridine rings, followed by their functionalization. Common synthetic routes may involve:
Cyclization reactions: to form the quinoline ring.
Nucleophilic substitution: to introduce the pyridine moiety.
Amidation reactions: to link the benzoic acid component.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalytic processes: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-({[6,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
Quinoline N-oxides: from oxidation.
Dihydroquinoline derivatives: from reduction.
Substituted pyridine and quinoline derivatives: from substitution reactions.
Scientific Research Applications
3-({[6,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-({[6,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine.
Pyridine derivatives: Like nicotinamide and pyridoxine.
Uniqueness
3-({[6,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOIC ACID is unique due to its combined quinoline and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
3-[(6,8-dimethyl-2-pyridin-2-ylquinoline-4-carbonyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-14-10-15(2)22-18(11-14)19(13-21(27-22)20-8-3-4-9-25-20)23(28)26-17-7-5-6-16(12-17)24(29)30/h3-13H,1-2H3,(H,26,28)(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFFXYWAGBRZQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=CC(=C4)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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